(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Overview
Description
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 micrograms per milliliter in methanol, ampule of 1 milliliter, certified reference material (Not to be used for immunoassay) is a chemical compound derived from Delta9-tetrahydrocannabinol. It is a metabolite of Delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in scientific research and forensic analysis due to its stability and well-characterized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-11-nor-9-Carboxy-Delta9-THC typically involves the oxidation of Delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert Delta9-tetrahydrocannabinol to its carboxylic acid form. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile.
Industrial Production Methods
Industrial production of (+/-)-11-nor-9-Carboxy-Delta9-THC involves large-scale oxidation processes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for certified reference materials.
Chemical Reactions Analysis
Types of Reactions
(+/-)-11-nor-9-Carboxy-Delta9-THC undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: More oxidized derivatives of (+/-)-11-nor-9-Carboxy-Delta9-THC.
Reduction: Reduced forms such as alcohols.
Substitution: Esters and amides of (+/-)-11-nor-9-Carboxy-Delta9-THC.
Scientific Research Applications
(+/-)-11-nor-9-Carboxy-Delta9-THC is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical chemistry for the quantification of cannabinoids.
Biology: To study the metabolism of Delta9-tetrahydrocannabinol in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and elimination of cannabinoids in the human body.
Industry: Used in the development and validation of analytical methods for the detection of cannabinoids in various matrices.
Mechanism of Action
(+/-)-11-nor-9-Carboxy-Delta9-THC exerts its effects primarily through its interaction with cannabinoid receptors in the body. It is a metabolite of Delta9-tetrahydrocannabinol and is formed in the liver through oxidation. The compound binds to cannabinoid receptors, particularly CB1 and CB2 receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response.
Comparison with Similar Compounds
Similar Compounds
Delta9-tetrahydrocannabinol (Delta9-THC): The parent compound from which (+/-)-11-nor-9-Carboxy-Delta9-THC is derived.
Delta8-tetrahydrocannabinol (Delta8-THC): A similar cannabinoid with slightly different psychoactive properties.
11-Hydroxy-Delta9-tetrahydrocannabinol (11-OH-THC): Another metabolite of Delta9-THC with different pharmacological effects.
Uniqueness
(+/-)-11-nor-9-Carboxy-Delta9-THC is unique due to its stability and well-characterized properties, making it an ideal reference standard for analytical purposes. Its formation as a major metabolite of Delta9-THC also makes it a valuable marker in forensic and clinical toxicology.
Properties
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074788 | |
Record name | 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64280-14-4 | |
Record name | 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064280144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.